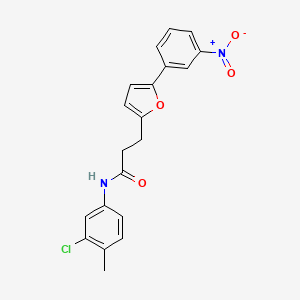
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea is a complex organic compound with a unique structure that includes both a methylthio group and a phenylazo group
Vorbereitungsmethoden
The synthesis of 1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-(methylthio)aniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary but generally follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Wirkmechanismus
The mechanism of action of 1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes. The compound’s antimicrobial properties may result from its ability to interfere with bacterial cell wall synthesis or protein function.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea can be compared with other similar compounds such as:
1-(4-(Methylthio)phenyl)urea: This compound lacks the phenylazo group, making it less versatile in terms of applications.
4-(Methylthio)phenylacetic acid: This compound has a different functional group, leading to different chemical properties and applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a benzimidazole ring, which imparts different biological activities compared to the phenylazo group in this compound.
Eigenschaften
CAS-Nummer |
200404-07-5 |
|---|---|
Molekularformel |
C20H18N4OS |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
1-(4-methylsulfanylphenyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C20H18N4OS/c1-26-19-13-11-16(12-14-19)22-20(25)21-15-7-9-18(10-8-15)24-23-17-5-3-2-4-6-17/h2-14H,1H3,(H2,21,22,25) |
InChI-Schlüssel |
NJIGGNLWHBFMDE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




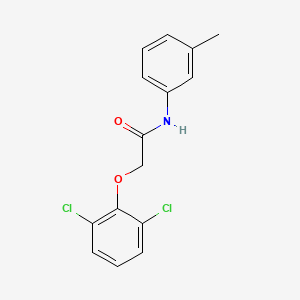


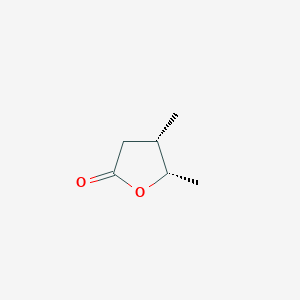

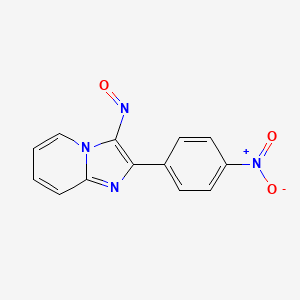
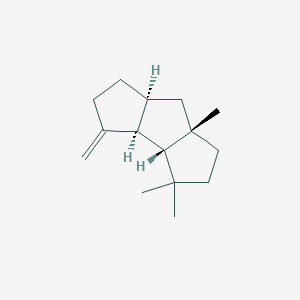
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)

